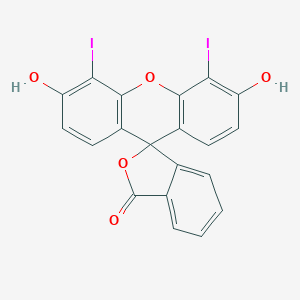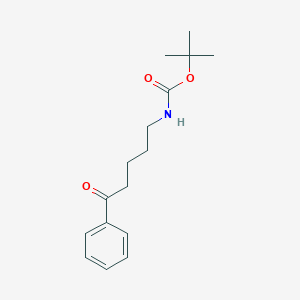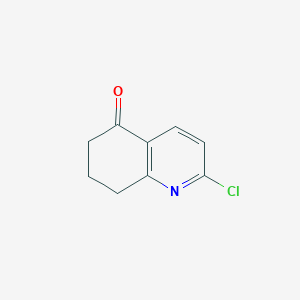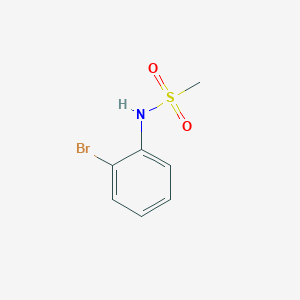![molecular formula C29H26O4 B037463 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene CAS No. 117344-32-8](/img/structure/B37463.png)
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
Vue d'ensemble
Description
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is an aryldiol . It is obtained by the condensation of phenoxyethanol with fluoren-9-one .
Synthesis Analysis
The synthesis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is achieved by the condensation of phenoxyethanol with fluoren-9-one. This reaction is catalyzed by a Ti 4+ cation-exchanged montmorillonite, which acts as a strong solid acid catalyst .Molecular Structure Analysis
The molecular formula of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is C29H26O4 .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is the condensation of phenoxyethanol with fluoren-9-one. This reaction is facilitated by a Ti 4+ cation-exchanged montmorillonite .Physical And Chemical Properties Analysis
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is a solid at 20°C . It has a molecular weight of 438.52 . It is insoluble in water but soluble in toluene, acetone, and methanol .Applications De Recherche Scientifique
High-Refractive Index Acrylate Polymers for Nanoimprint Lithography
Bisphenoxyethanolfluorene (BPEF) is used in the synthesis of high-refractive index acrylate polymers. These polymers have high transmittance (≥90%) and refractive index (1.6187~1.6337). They can be thermally nanoimprinted in nanoscale size resolution with excellent pattern fidelity and low defectivity . This makes them suitable for applications in nanoimprint lithography .
Fabrication of Optical Transparent Polymers
BPEF is used to fabricate optical transparent polymers. These polymers reveal good optical properties including high transparency (≥90%) in the visible spectrum region and high refractive index values (1.6363) at 550 nm .
Nanostructure Fabrication
Nanostructures of acrylate polymers, synthesized using BPEF, with various feature sizes including nanogratings and photonic crystals were successfully fabricated using nanoimprint lithography . These results indicate that these acrylates can be used in a wide range of optical and optoelectronic devices where nanopatterned films with high refractive index and transparency are required .
High-Refractive Index Hybrid Materials
Bisphenoxyethanolfluorene diacrylate (BPEFA) and zirconia nanoparticle dispersion formed homogenous mixtures in a wide variety of component ratio. These coated thin films were photo-cured by UV irradiation with a photo-radical initiator . These hybrid thin films with zirconia nanoparticles indicated high refractive index and good transparency even at high particulate concentration .
Opto-Electronics Devices
High refractive index is one of important properties for opto-electronics devices such as flat panel displays, touch panels, solar cell, and so on . These functions are expected to provide a power saving and improved visibility with optical adjustment .
Safety And Hazards
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene may cause skin irritation (H315) and serious eye irritation (H319). Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .
Propriétés
IUPAC Name |
2-[4-[9-[4-(2-hydroxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O4/c30-17-19-32-23-13-9-21(10-14-23)29(22-11-15-24(16-12-22)33-20-18-31)27-7-3-1-5-25(27)26-6-2-4-8-28(26)29/h1-16,30-31H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXNYVAALXGLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396099 | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
CAS RN |
117344-32-8 | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)




![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)